molecular formula C14H20BrNO2 B3251763 Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate CAS No. 211314-91-9

Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate

Cat. No.: B3251763
CAS No.: 211314-91-9
M. Wt: 314.22 g/mol
InChI Key: DWVQIDLQGUKRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Overview Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate is a brominated organic compound serving as a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research. With the molecular formula C 14 H 20 BrNO 2 and a molecular weight of 314.22 g/mol, this reagent features both a tert -butyloxycarbonyl (Boc) protecting group and a reactive 4-bromophenyl moiety . The Boc group is widely used to protect amines during multi-step synthesis, as it is stable under a variety of conditions yet can be readily removed with acid . The aromatic bromide is a versatile functional handle, enabling further structural elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to install new carbon-carbon or carbon-heteroatom bonds . Research Applications and Value The primary research value of this compound lies in its role as a key building block for the synthesis of more complex, biologically active molecules. Its structure is frequently utilized in the exploration and development of novel therapeutic agents. For instance, closely related bromophenyl-carbamate derivatives are employed as critical intermediates in the preparation of compounds investigated as kinase inhibitors . The presence of the bromine atom allows researchers to efficiently create diverse chemical libraries by coupling with various boronic acids and other partners, facilitating structure-activity relationship (SAR) studies. This makes it an essential tool for chemists working in drug discovery programs aimed at treating diseases such as cancer and immune disorders. Handling and Safety This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and wear appropriate personal protective equipment. All handling and experiments should be conducted by trained professionals in a properly equipped laboratory. The recommended storage is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQIDLQGUKRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211096
Record name 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211314-91-9
Record name 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211314-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Tert Butyl N 2 4 Bromophenyl Propyl Carbamate

Stereoselective Synthesis of the Propyl Moiety

The chiral center at the second position of the propyl chain is a crucial determinant of the compound's ultimate three-dimensional structure. Consequently, establishing this stereocenter with high fidelity is a primary focus in its synthesis. Both asymmetric catalytic methods and substrate-controlled diastereoselective approaches have been successfully employed.

Asymmetric synthesis aims to directly generate the desired enantiomer from a prochiral precursor. A prominent strategy involves the asymmetric reduction of a ketone precursor, 4'-bromoacetophenone (B126571). This transformation yields the chiral alcohol, 1-(4-bromophenyl)ethanol, a direct precursor to the desired amine.

Biocatalytic Reduction: An environmentally benign and highly selective alternative is the use of whole-cell biocatalysts. Various microorganisms, including yeast and filamentous fungi, have been screened for their ability to reduce 4'-bromoacetophenone with high enantiomeric excess (e.e.). researchgate.net This approach offers the advantage of producing either the (R) or (S) enantiomer of the corresponding alcohol depending on the specific microorganism employed. researchgate.net For instance, Aspergillus niger and Trichoderma harzianum have been reported to produce (R)-1-(4-bromophenyl)ethanol with excellent conversion and enantioselectivity, while Rhodotorula rubra and Rhodotorula minuta favor the formation of the (S)-enantiomer. researchgate.net

Catalyst/BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Product Configuration
Geotrichum candidum4'-Bromoacetophenone1-(4-bromophenyl)ethanol91.997.4R
Aspergillus niger4'-Bromoacetophenone1-(4-bromophenyl)ethanol98.4100R
Trichoderma harzianum4'-Bromoacetophenone1-(4-bromophenyl)ethanol98.598R
Rhodotorula rubra4'-Bromoacetophenone1-(4-bromophenyl)ethanol96.1398.8S
Rhodotorula minuta4'-Bromoacetophenone1-(4-bromophenyl)ethanol99.3698.2S

Diastereoselective methods rely on the influence of an existing chiral center within the molecule to direct the stereochemistry of a newly formed stereocenter. A widely used approach involves the use of chiral auxiliaries, such as N-sulfinyl imines (Ellman's auxiliary).

The synthesis begins with the condensation of 4'-bromoacetophenone with a chiral sulfinamide to form an N-sulfinyl imine. The subsequent addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the C=N double bond proceeds with high diastereoselectivity. The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This results in the formation of a sulfinamide intermediate with a high degree of stereocontrol at the newly created chiral center. The chiral auxiliary can then be readily cleaved under acidic conditions to afford the free chiral amine, 2-(4-bromophenyl)propylamine. The diastereoselectivity of such additions can be influenced by the solvent, with coordinating solvents like THF sometimes favoring a different diastereomer compared to non-coordinating solvents like dichloromethane (B109758). nih.gov

Installation and Derivatization of the 4-Bromophenyl Group

The 4-bromophenyl moiety is a key structural feature, and its introduction is typically achieved through electrophilic aromatic substitution or more advanced cross-coupling methodologies.

For precursors that already contain the phenylpropylamine core, direct bromination of the aromatic ring is a common strategy. Electrophilic aromatic bromination is the most prevalent method for introducing a bromine atom onto an aromatic ring. nih.gov

Electrophilic Aromatic Bromination: This reaction involves the treatment of an aromatic compound with an electrophilic bromine source. libretexts.org Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). nih.gov The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the aromatic ring. In the case of a 2-phenylpropylamine (B128651) derivative, the alkyl side chain is an ortho-, para-directing group. Therefore, bromination is expected to occur at the para position, yielding the desired 4-bromophenyl derivative. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired isomer and minimize the formation of byproducts. nih.govmdpi.com For instance, the use of NBS in acetonitrile (B52724) is a common protocol for regioselective bromination. nih.gov

Modern synthetic chemistry offers a range of palladium-catalyzed cross-coupling reactions that provide versatile and efficient methods for the formation of aryl-bromine bonds. While often used to form C-C or C-N bonds using aryl bromides as starting materials, related methodologies can also be employed to introduce the bromine atom itself. Palladium-catalyzed reactions offer a high degree of functional group tolerance and can often be performed under mild conditions. nih.gov These methods can be particularly useful when direct bromination is not feasible or leads to poor regioselectivity.

Carbamate (B1207046) Formation and Protection Strategies

The final step in the synthesis of the target compound is the formation of the tert-butyl carbamate. This is achieved by protecting the amine functionality of 2-(4-bromophenyl)propylamine with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. fishersci.co.uknih.govtotal-synthesis.com

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukmychemblog.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. A wide range of conditions have been developed for Boc protection, allowing for flexibility depending on the substrate and desired reaction scale. fishersci.co.uknih.gov

Common Conditions for Boc Protection:

Aqueous Conditions: The amine can be treated with Boc₂O in a mixture of water and an organic solvent like THF or acetone. A base such as sodium hydroxide (B78521) or sodium bicarbonate is often used. fishersci.co.uknih.gov

Anhydrous Conditions: The reaction can be performed in an anhydrous organic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.ukmychemblog.com Common bases for these conditions include triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP). mychemblog.com

Catalyst-Free Conditions: In some cases, the reaction can be performed under catalyst-free conditions, particularly in a water-acetone mixture, providing an environmentally friendly option. nih.gov

The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol (B103910). commonorganicchemistry.com

ReagentSolventBaseKey Features
Di-tert-butyl dicarbonate (Boc₂O)Water/THF, Water/AcetoneNaOH, NaHCO₃Commonly used, good for water-soluble amines.
Di-tert-butyl dicarbonate (Boc₂O)DCM, THF, AcetonitrileTriethylamine (TEA), DMAPStandard anhydrous conditions. DMAP can accelerate the reaction.
Di-tert-butyl dicarbonate (Boc₂O)Methanol (B129727)/WaterTriethylamine (TEA)Effective for various substrates, including aminoglycosides. wordpress.com
Di-tert-butyl dicarbonate (Boc₂O)Water-acetoneNone (catalyst-free)Eco-friendly protocol with excellent yields. nih.gov

Boc-Protection Methodologies for Amine Precursors

The introduction of the Boc group onto the precursor amine, 2-(4-bromophenyl)propan-1-amine (B2721971), is a critical step in the synthesis of the target carbamate. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butyl carbonate species, which then deprotonates the newly formed carbamate to yield the product and byproducts tert-butanol and carbon dioxide. nih.govnih.gov

Several methodologies can be employed for this protection step, each with its own set of advantages. The choice of method often depends on the scale of the reaction, the desired purity, and the stability of the starting materials.

Standard Anhydrous Conditions: A widely used method involves reacting the amine with Boc₂O in an anhydrous organic solvent such as tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM). nih.gov The reaction can be performed at room temperature or with gentle heating. nih.gov Often, a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the proton released from the amine, driving the reaction to completion. elsevierpure.com

Aqueous or Biphasic Conditions: For larger scale synthesis or to simplify work-up procedures, the reaction can be carried out in a biphasic system of an organic solvent (like chloroform) and water, with an inorganic base such as sodium bicarbonate. nih.gov This method allows for easy separation of the product from water-soluble byproducts.

Catalyst-Mediated Protection: To enhance the reaction rate, especially for less nucleophilic amines, various catalysts can be employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for Boc protection. nih.gov Other catalysts, such as lanthanide salts (e.g., La(NO₃)₃·6H₂O) or zirconium tetrachloride (ZrCl₄), have been shown to facilitate the reaction under mild, solvent-free conditions. researchgate.net

Solvent-Accelerated Reactions: Certain solvents can significantly accelerate the rate of Boc protection. For instance, alcoholic solvents like methanol have been reported to enhance the reaction rate for aromatic amines without the need for a base. nih.gov This is attributed to the stabilization of the transition state through hydrogen bonding. nih.gov

The selection of the appropriate methodology is crucial for achieving high yields and minimizing the formation of impurities, such as the double Boc-protected amine or urea (B33335) byproducts.

Optimization of Reaction Conditions for Carbamate Yield and Purity

Optimizing the reaction conditions is paramount to maximizing the yield and purity of tert-butyl N-[2-(4-bromophenyl)propyl]carbamate. Key parameters that can be adjusted include the choice of solvent, base, temperature, and stoichiometry of reagents.

ParameterVariationEffect on Yield and Purity
Solvent Aprotic (DCM, THF, ACN) vs. Protic (Methanol) vs. BiphasicAprotic solvents are standard, while protic solvents can accelerate the reaction for certain substrates. Biphasic systems can simplify workup. nih.govnih.gov
Base Organic (TEA, DIPEA) vs. Inorganic (NaHCO₃, K₂CO₃) vs. NoneOrganic bases are common in anhydrous conditions. Inorganic bases are suitable for aqueous systems. Some methods proceed efficiently without a base. nih.govelsevierpure.com
Catalyst DMAP, Lewis Acids (ZrCl₄, La(NO₃)₃)Catalysts can significantly reduce reaction times and improve yields, especially for less reactive amines. nih.govresearchgate.net
Temperature 0 °C to RefluxMost Boc protections proceed efficiently at room temperature. Heating may be required for less reactive amines but can also lead to side reactions. nih.gov
Stoichiometry Molar ratio of Amine:Boc₂O:BaseA slight excess of Boc₂O is often used to ensure complete consumption of the amine. The amount of base is typically stoichiometric or in slight excess relative to the amine.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for the synthesis. For instance, factors like the concentration of reactants, the rate of addition of Boc₂O, and the post-reaction workup procedure (e.g., aqueous wash, crystallization, or chromatography) all contribute to the final purity of the carbamate.

Chemoenzymatic Synthetic Routes

Chemoenzymatic routes offer a powerful strategy for the synthesis of enantiomerically pure this compound. These methods leverage the high stereoselectivity of enzymes to create the chiral center of the 2-(4-bromophenyl)propan-1-amine precursor, followed by a standard chemical step for the Boc protection. jocpr.commanchester.ac.uk

Biocatalytic Approaches for Stereocontrol

The key to a stereocontrolled synthesis of the target carbamate lies in the preparation of the enantiopure amine precursor. Two primary biocatalytic strategies are applicable here: asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic amine.

Asymmetric Synthesis using Transaminases (TAs): Transaminases, particularly ω-transaminases (ω-TAs), are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.com In this approach, 4-bromoacetophenone would be the starting material, which is then converted to the corresponding amine precursor. The ω-TA enzyme facilitates the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to the ketone, generating the desired chiral amine with high enantiomeric excess (ee). nih.govnih.gov The choice of an (R)- or (S)-selective transaminase dictates the stereochemistry of the final product. mdpi.com A significant advantage of this method is the potential for a 100% theoretical yield of the desired enantiomer. mdpi.com

Kinetic Resolution using Lipases: An alternative approach is the kinetic resolution of racemic 2-(4-bromophenyl)propan-1-amine. Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. nih.gov For example, using an acyl donor like ethyl acetate, a lipase (B570770) such as Candida antarctica lipase B (CALB) could selectively acylate one enantiomer, allowing for the separation of the unreacted amine enantiomer from the acylated product. researchgate.net While effective, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. mdpi.com

Biocatalytic MethodEnzyme ClassStarting MaterialKey Advantage
Asymmetric SynthesisTransaminase (ω-TA)4-bromoacetophenone100% theoretical yield of the desired enantiomer. mdpi.com
Kinetic ResolutionLipaseRacemic 2-(4-bromophenyl)propan-1-amineWell-established and versatile method for a wide range of amines. nih.gov

Enzyme Screening and Engineering for Specific Transformations

The success of a chemoenzymatic route hinges on the selection of a suitable enzyme. A screening of commercially available enzyme libraries (containing various transaminases or lipases) against the specific substrate, 2-(4-bromophenyl)propan-1-amine or its corresponding ketone, is the first step. researchgate.net This screening identifies initial "hits" with detectable activity and the desired stereoselectivity.

Once a suitable enzyme is identified, its performance can often be improved through protein engineering. nih.gov Techniques such as directed evolution or rational design can be employed to enhance key properties of the enzyme: nih.gov

Activity and Stability: Engineering can increase the enzyme's catalytic rate and its stability under process conditions (e.g., temperature, pH, presence of organic co-solvents).

Substrate Specificity: The enzyme's active site can be modified to better accommodate the bulky 4-bromophenyl substituent, potentially increasing reaction efficiency.

Stereoselectivity: Engineering can further improve the enantiomeric excess of the product, which is crucial for pharmaceutical applications.

For example, a transaminase could be engineered to more efficiently accept 4-bromoacetophenone as a substrate or to tolerate higher product concentrations, which can sometimes be inhibitory. nih.govelsevierpure.com Similarly, a lipase could be engineered to exhibit a higher enantioselectivity (E-value) in the resolution of the racemic amine, leading to a product with higher optical purity.

Iii. Reactivity and Transformational Chemistry of Tert Butyl N 2 4 Bromophenyl Propyl Carbamate

Cross-Coupling Reactions at the Aryl Bromide Center

The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate, this reaction would involve the coupling of the aryl bromide with a variety of boronic acids or their esters. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. libretexts.org

The general scheme for the Suzuki-Miyaura coupling of this compound would be as follows:

Aryl Halide: this compound

Organoboron Reagent: R-B(OH)₂, R-B(OR')₂

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos)

Base: K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent: Dioxane, Toluene, 2-MeTHF

The reaction is expected to be compatible with the Boc-protected amine, yielding a variety of biaryl structures.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on Analogous Aryl Bromides This table is illustrative and based on typical conditions for similar substrates.

Boronic Acid/Ester Partner Catalyst System Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Tert-butyl N-[2-(4-biphenyl)propyl]carbamate
4-Methoxyphenylboronic acid CataCXium A Pd G3 K₃PO₄ 2-MeTHF Tert-butyl N-[2-(4-(4-methoxyphenyl)phenyl)propyl]carbamate
Pyridine-3-boronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane Tert-butyl N-[2-(4-(pyridin-3-yl)phenyl)propyl]carbamate
Vinylboronic acid pinacol (B44631) ester Pd(OAc)₂/SPhos K₃PO₄ Dioxane/H₂O Tert-butyl N-[2-(4-vinylphenyl)propyl]carbamate

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction would introduce an alkynyl moiety onto the phenyl ring of this compound. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. beilstein-journals.orgnih.gov

Key components for a Sonogashira coupling of this compound include:

Terminal Alkyne: R-C≡CH

Catalyst System: Pd(PPh₃)₂Cl₂/CuI

Base: Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA)

Solvent: THF, DMF

This reaction would yield products containing a substituted alkyne, which are valuable intermediates for further synthetic transformations.

Table 2: Illustrative Sonogashira Coupling Reactions on Similar Aryl Bromides This table is illustrative and based on typical conditions for similar substrates.

Alkyne Partner Catalyst System Base Solvent Expected Product
Phenylacetylene Pd(PPh₃)₂Cl₂/CuI Et₃N THF Tert-butyl N-[2-(4-(phenylethynyl)phenyl)propyl]carbamate
Trimethylsilylacetylene Pd(OAc)₂/P(p-tol)₃ DBU THF Tert-butyl N-[2-(4-((trimethylsilyl)ethynyl)phenyl)propyl]carbamate
Propargyl alcohol Pd(PPh₃)₄/CuI DIPA DMF Tert-butyl N-[2-(4-(3-hydroxyprop-1-yn-1-yl)phenyl)propyl]carbamate
1-Heptyne [DTBNpP]Pd(crotyl)Cl TMP DMSO Tert-butyl N-[2-(4-(hept-1-yn-1-yl)phenyl)propyl]carbamate

The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, more substituted alkene. wikipedia.org For this compound, this would result in the formation of a stilbene-like derivative. The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org

The Stille coupling utilizes an organotin reagent to couple with an aryl halide, also catalyzed by palladium. sigmaaldrich.com This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org

Table 3: Representative Heck and Stille Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Reaction Type Coupling Partner Catalyst System Base/Additive Solvent Expected Product
Heck Styrene Pd(OAc)₂/P(o-tol)₃ Et₃N DMF Tert-butyl N-[2-(4-styrylphenyl)propyl]carbamate
Heck n-Butyl acrylate Pd(OAc)₂/PPh₃ NaOAc DMA n-Butyl (E)-3-(4-(2-((tert-butoxycarbonyl)amino)propyl)phenyl)acrylate
Stille Tributyl(vinyl)stannane Pd(PPh₃)₄ - Toluene Tert-butyl N-[2-(4-vinylphenyl)propyl]carbamate
Stille 2-(Tributylstannyl)thiophene Pd₂(dba)₃/P(fur)₃ LiCl Dioxane Tert-butyl N-[2-(4-(thiophen-2-yl)phenyl)propyl]carbamate

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of a wide variety of nitrogen-containing substituents at the para-position of the phenyl ring of this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation and depends on the nature of the amine coupling partner. organic-chemistry.org

Table 4: Illustrative Buchwald-Hartwig Amination Reactions This table is illustrative and based on typical conditions for similar substrates.

Amine Partner Catalyst System Base Solvent Expected Product
Morpholine Pd₂(dba)₃/BINAP NaOtBu Toluene Tert-butyl N-[2-(4-(morpholino)phenyl)propyl]carbamate
Aniline Pd(OAc)₂/RuPhos Cs₂CO₃ Dioxane Tert-butyl N-[2-(4-(phenylamino)phenyl)propyl]carbamate
Benzylamine Pd(OAc)₂/XPhos K₃PO₄ t-BuOH Tert-butyl N-[2-(4-(benzylamino)phenyl)propyl]carbamate
Pyrrolidine Pd(OAc)₂/JohnPhos LiHMDS THF Tert-butyl N-[2-(4-(pyrrolidin-1-yl)phenyl)propyl]carbamate

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. organic-chemistry.org The organozinc reagents are typically prepared in situ from the corresponding organohalide.

Table 5: Representative Negishi Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Organozinc Reagent Catalyst System Solvent Expected Product
Phenylzinc chloride Pd(PPh₃)₄ THF Tert-butyl N-[2-(4-biphenyl)propyl]carbamate
Ethylzinc iodide Pd(dppf)Cl₂ DMF Tert-butyl N-[2-(4-ethylphenyl)propyl]carbamate
Vinylzinc bromide Pd(OAc)₂/SPhos Dioxane Tert-butyl N-[2-(4-vinylphenyl)propyl]carbamate
2-Thienylzinc chloride Ni(acac)₂/dppf THF Tert-butyl N-[2-(4-(thiophen-2-yl)phenyl)propyl]carbamate

Modifications and Deprotection of the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

The deprotection of the Boc group in this compound would yield the corresponding free secondary amine, 2-(4-bromophenyl)propan-1-amine (B2721971). This transformation is typically achieved by treatment with a strong acid. The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

Common deprotection methods include:

Trifluoroacetic acid (TFA): Often used in dichloromethane (B109758) (DCM) as the solvent at room temperature.

Hydrochloric acid (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol (B129727).

Aqueous phosphoric acid: A milder and more environmentally friendly option. organic-chemistry.org

Lewis acids: Reagents such as zinc bromide (ZnBr₂) in an appropriate solvent can also effect deprotection. researchgate.net

Table 6: Common Deprotection Conditions for Boc-Protected Amines This table is illustrative and based on general procedures.

Reagent Solvent Typical Conditions
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room temperature, 1-2 hours
Hydrochloric acid (4M) 1,4-Dioxane Room temperature, 1-4 hours
Aqueous Phosphoric Acid - Mild heating
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Room temperature

Modifications of the carbamate group itself, without complete removal, are less common but can be envisioned under specific circumstances, though such transformations are not widely documented for this particular substrate.

Selective Boc Deprotection Strategies

There are no specific studies detailing selective Boc deprotection strategies for this compound. While numerous methods exist for Boc deprotection, their application to this specific substrate, including chemoselectivity in the presence of the bromophenyl group, has not been documented.

Transformations of the Carbamate into Other Nitrogen Functionalities

Scientific literature lacks examples of the carbamate moiety in this compound being transformed into other nitrogen functionalities such as ureas, sulfonamides, or other amine derivatives.

Reactions Involving the Propyl Alkyl Chain

Functionalization at the Propyl Chain (e.g., C-H Activation Research)

No research has been published on the functionalization of the propyl chain of this compound, including through C-H activation. The regioselectivity and feasibility of such reactions on this specific substrate remain unexplored.

Stereochemical Inversion and Retention Studies

For the chiral center at the second position of the propyl chain, there are no available studies on reactions that proceed with either inversion or retention of stereochemistry for this compound.

Multi-Component Reactions Incorporating this compound

The use of this compound as a building block in multi-component reactions has not been reported. Its potential as a substrate in reactions like the Ugi or Passerini reaction is currently unknown.

Cascade and Tandem Reactions Utilizing the Compound's Multifunctionality

There is no information on cascade or tandem reactions that utilize the multiple functional sites of this compound. The potential for intramolecular reactions involving the Boc-protected amine and the bromophenyl group in a sequential manner has not been investigated.

An extensive search of scientific literature and chemical databases for the specific compound, This compound , has yielded no specific information regarding its synthesis, properties, or applications as a chemical building block. The search results consistently refer to structurally related but distinct molecules.

These related compounds include:

Tert-butyl N-[(4-bromophenyl)methyl]carbamate : This molecule has a methyl group instead of a propyl group connecting the phenyl ring and the carbamate.

Tert-butyl N-(4-bromophenyl)carbamate : In this compound, the carbamate is directly attached to the bromophenyl ring.

(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate : This is a chiral compound with an ethyl group, and the phenyl group is at the first carbon of the ethyl chain.

Tert-butyl (3-((4-bromophenyl)thio)propyl)carbamate : This molecule contains a thioether linkage.

The absence of specific data for "this compound" suggests that it may be a novel compound, an intermediate in a proprietary synthesis that is not publicly disclosed, or a substance that has not yet been extensively synthesized or characterized in published research.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the requested compound.

However, a detailed and informative article, following the requested structure, could be generated for a closely related and well-documented compound for which sufficient research exists. A suitable alternative would be (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate , a chiral building block with known applications in organic synthesis.

Please advise if you would like to proceed with an article on this alternative compound.

Iv. Strategic Role of Tert Butyl N 2 4 Bromophenyl Propyl Carbamate As a Building Block

Contributions to Libraries for High-Throughput Screening Initiatives

The efficiency and success of high-throughput screening (HTS) campaigns in modern drug discovery are fundamentally dependent on the quality and diversity of the compound libraries being screened. The strategic selection of versatile chemical building blocks is paramount for the construction of these libraries. Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate serves as an exemplary scaffold, providing a robust platform for generating large, structurally diverse collections of molecules tailored for HTS initiatives. Its value lies in the combination of a stable core structure with multiple, orthogonally reactive functional handles that can be systematically elaborated through parallel synthesis.

The core utility of this compound stems from three key structural features: the Boc-protected amine, the flexible propyl linker, and, most critically, the chemically versatile bromophenyl group. This combination allows for a multi-directional approach to library synthesis, enabling the exploration of vast chemical space around a central privileged scaffold.

Harnessing the 4-Bromophenyl Group for Core Diversity

The bromine atom on the phenyl ring is the primary anchor for diversification. It serves as a highly effective handle for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational techniques in modern medicinal chemistry for their reliability and broad substrate scope. nbinno.com By subjecting this compound to different coupling partners in a parallel format, chemists can rapidly generate a library of analogues where the bromophenyl core is decorated with a wide variety of substituents. This initial diversification step is crucial for exploring the structure-activity relationships (SAR) related to the pocket or region of a biological target that will accommodate this part of the molecule.

The table below illustrates the versatility of the 4-bromophenyl moiety in key cross-coupling reactions, showcasing the types of new chemical bonds and structural motifs that can be introduced to the core scaffold.

Table 1: Versatility of the 4-Bromophenyl Group in Cross-Coupling Reactions
Reaction TypeCoupling PartnerResulting Structural MotifContribution to Library Diversity
Suzuki CouplingAryl/Heteroaryl Boronic Acids or EstersBi-aryl or heteroaryl-aryl systemsIntroduces a wide range of aromatic and heterocyclic groups, modulating properties like polarity, solubility, and potential for hydrogen bonding or π-stacking interactions.
Sonogashira CouplingTerminal AlkynesAryl-alkyne structuresAdds linear, rigid linkers, enabling exploration of deeper, narrow binding pockets and providing synthetic handles for further modification (e.g., click chemistry).
Heck CouplingAlkenesStilbene or cinnamate-like derivativesCreates unsaturated linkages with defined stereochemistry, influencing the overall conformation of the final compounds.
Buchwald-Hartwig AminationAmines (primary or secondary)Diaryl amines or N-aryl alkylaminesIncorporates diverse nitrogen-containing functional groups, which can act as key hydrogen bond donors or acceptors and basic centers for salt formation.
C-H ArylationHeterocycles (e.g., imidazoles, thiazoles)Direct heteroaryl-aryl linkagesOffers efficient access to medicinally relevant heteroaromatic systems directly attached to the core phenyl ring.

Sequential Diversification via the Carbamate (B1207046) Group

Following the initial diversification at the bromophenyl position, the tert-butyl carbamate (Boc) group provides a second, independent vector for expanding the library. The Boc group is a stable protecting group that is inert to the conditions of most cross-coupling reactions. Upon completion of the core modification, it can be cleanly and efficiently removed under acidic conditions to unmask a primary amine.

This newly revealed amine serves as a second-stage diversification point. It can be readily acylated with a library of carboxylic acids, sulfonylated with sulfonyl chlorides, or subjected to reductive amination with a collection of aldehydes or ketones. This sequential and combinatorial approach allows for the exponential growth of the library's size and complexity from a single, well-designed starting material.

The table below demonstrates the combinatorial power of this two-stage diversification strategy. Even with a modest number of reactants at each stage, a significantly large and diverse library of final compounds can be produced.

Table 2: Combinatorial Expansion Potential in Library Synthesis
StageReactionNumber of Building Blocks (Example)Number of Intermediates/ProductsNotes
Stage 1: Core Diversification Suzuki Coupling of this compound50 unique boronic acids50 unique Boc-protected intermediatesEach intermediate possesses a different bi-aryl or heteroaryl-aryl core structure.
Stage 2: Amine Deprotection Removal of Boc groupN/A50 unique primary amine intermediatesThis step prepares the entire pool of intermediates for the next diversification.
Stage 3: Final Functionalization Amide coupling with various carboxylic acids100 unique carboxylic acids5,000 unique final compounds (50 amines x 100 acids)Each final product varies at two distinct points, maximizing structural diversity and the exploration of chemical space.

V. Advanced Analytical Research Methodologies in the Study of Tert Butyl N 2 4 Bromophenyl Propyl Carbamate

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Spectroscopic methods are fundamental in the study of Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate, offering real-time insights into its formation and structural properties.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real time. For the synthesis of this compound, typically involving the reaction of 2-(4-bromophenyl)propan-1-amine (B2721971) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), ¹H NMR can track the disappearance of reactant signals and the appearance of product signals directly within the reaction vessel.

Key proton signals that are monitored include the disappearance of the amine protons of the starting material and the appearance of the characteristic nine-proton singlet of the tert-butyl group and the carbamate (B1207046) N-H proton in the product. rsc.orgresearchgate.net By integrating these signals at various time points, a kinetic profile of the reaction can be constructed. This allows for the precise determination of reaction rates, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading.

Table 1: Hypothetical In Situ ¹H NMR Monitoring Data for the Synthesis of this compound

Time (min) Reactant Amine (Integral) Product tert-Butyl (Integral) % Conversion
0 2.00 0.00 0%
15 1.20 3.60 40%
30 0.60 6.30 70%
60 0.10 8.55 95%
120 <0.01 9.00 >99%

Note: Data is illustrative of expected trends in a typical reaction.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, which are sensitive to its three-dimensional structure or conformation. mdpi.comresearchgate.net For this compound, these techniques can elucidate the preferred orientations of the bulky tert-butyl group, the carbamate linkage, and the bromophenyl ring.

Key vibrational modes for conformational analysis include:

N-H Stretching: The frequency of this bond is sensitive to hydrogen bonding, which can indicate inter- or intramolecular interactions.

C=O Stretching: The position of the carbonyl band in the IR spectrum can shift based on the local electronic environment and conformation. nist.gov

C-N Stretching and N-H Bending: These modes associated with the carbamate group provide further insight into its geometry.

Aromatic C-H and C=C Vibrations: These can be influenced by the substituent and its orientation relative to the ring.

C-Br Stretching: This low-frequency vibration is a characteristic marker for the molecule.

By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), researchers can identify the most stable conformers of the molecule in different environments (e.g., solid state vs. solution). nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Conformational Analysis

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Structural Sensitivity
N-H Stretch 3300 - 3450 Weak Hydrogen Bonding
C-H Stretch (Aromatic) 3000 - 3100 Strong Ring Substitution
C-H Stretch (Aliphatic) 2850 - 3000 Strong Alkyl Chain Conformation
C=O Stretch (Amide I) 1680 - 1720 Moderate Carbamate Conformation
N-H Bend (Amide II) 1510 - 1550 Weak Carbamate Conformation
C=C Stretch (Aromatic) 1450 - 1600 Strong Phenyl Ring Vibrations
C-Br Stretch 500 - 650 Moderate Halogen Position

Note: Frequencies are approximate and can vary based on molecular conformation and environment.

Chromatographic Methods for Purity Assessment and Isolation Research

Chromatography is indispensable for both the analysis and purification of this compound, ensuring its chemical and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and concentration of this compound in research samples. researchgate.netresearchgate.net A common method involves reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (around 220-260 nm).

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard. This allows for the precise determination of the compound's concentration in reaction mixtures or final products. Method validation ensures linearity, accuracy, precision, and establishes the limit of detection (LOD) and limit of quantitation (LOQ).

Table 3: Typical HPLC Method Parameters and Validation Data

Parameter Value
Chromatographic Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Retention Time ~5.8 min
Validation Results
Linearity (r²) >0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Note: Values are representative for a standard quantitative HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify and quantify volatile and semi-volatile impurities in a sample. thermofisher.comlcms.cz For this compound, this method is crucial for detecting trace amounts of starting materials, reaction by-products, or residual solvents that may not be visible by HPLC or NMR. The sample is vaporized and separated based on boiling point and polarity in the GC column, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each impurity, allowing for confident identification through library matching and fragmentation analysis. jeol.com

Table 4: Potential Impurities and Their Expected GC-MS Signatures

Impurity Name Potential Source Expected Retention Time Key Mass Fragments (m/z)
2-(4-bromophenyl)propan-1-amine Unreacted Starting Material Earlier than product 213, 215 (M+), 198, 196
4-Bromostyrene Elimination By-product Earlier than product 182, 184 (M+), 103
Di-tert-butyl dicarbonate Unreacted Reagent Earlier than product 117, 57
Toluene Residual Solvent Very Early 92, 91

Note: Retention times are relative; mass fragments correspond to characteristic ions.

Since this compound possesses a chiral center at the carbon adjacent to the phenyl ring, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample, which is a critical measure of its stereochemical purity. sigmaaldrich.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective. americanpharmaceuticalreview.com

The two enantiomers will exhibit different retention times on the chiral column. By integrating the peak areas of the two enantiomers (A₁ and A₂), the enantiomeric excess can be calculated using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100. This analysis is vital in asymmetric synthesis research, where the goal is to produce one enantiomer selectively. nih.govmdpi.com

Table 5: Illustrative Chiral HPLC Separation Data | Parameter | (R)-Enantiomer | (S)-Enantiomer | | :--- | :--- | :--- | | Retention Time (t_R) | 10.2 min | 12.5 min | | Peak Area (example) | 98.5 | 1.5 | | Calculated Values | | | | Selectivity Factor (α = t_R₂ / t_R₁) | 1.23 | | Resolution (R_s) | 2.1 | | Enantiomeric Excess (e.e.) | 97.0% | Note: Data is based on a hypothetical chiral separation demonstrating good resolution.

X-Ray Crystallography for Solid-State Structural Research

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique allows for the elucidation of bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional model of the molecule. While a crystal structure for this compound itself is not publicly documented, analysis of closely related structures provides a clear framework for what to expect from such an investigation.

The process begins with the growth of a high-quality single crystal, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to solve and refine the crystal structure.

For instance, the crystallographic study of a related Boc-protected amine, tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, reveals detailed structural parameters. researchgate.net This analog, although differing in the phenyl ring's substitution, provides a template for the type of data that would be obtained for this compound. Key parameters from this study are presented below to illustrate the depth of information provided by X-ray crystallography.

Table 1: Illustrative Crystallographic Data for an Analogous Boc-Protected Amine
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.1936 (12)
b (Å)8.7181 (4)
c (Å)19.7619 (9)
β (°)99.513 (5)
Volume (ų)3261.3 (3)
Z8

This data is for tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate and is presented for illustrative purposes. researchgate.net

Such data allows for the precise determination of the molecule's conformation in the solid state, including the orientation of the bulky tert-butyl group relative to the rest of the molecule and the planarity of the phenyl ring. Furthermore, analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can reveal how the molecules pack together in the crystal lattice, which influences physical properties like melting point and solubility.

High-Resolution Mass Spectrometry for Elucidating Reaction Byproducts

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the identity of a synthesized compound and for identifying any impurities or byproducts, even those present in trace amounts. mdpi.com It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions.

In the context of this compound, HRMS would be crucial for verifying its successful synthesis. The technique can distinguish the target molecule from potential byproducts that may have similar retention times in chromatography but differ in mass.

The fragmentation patterns observed in mass spectrometry offer further structural information. For Boc-protected amines, a characteristic fragmentation pathway is the McLafferty rearrangement. A study on tert-butoxycarbonyl-methamphetamine (t-Boc-MP), a structurally similar compound, demonstrated that this rearrangement is a key feature in its mass spectrum. nih.gov This process typically involves the loss of isobutylene (B52900) (a neutral loss of 56 Da) from the tert-butyl group. Another common fragmentation is the cleavage of the carbamate bond.

For this compound, one would anticipate observing a protonated molecular ion [M+H]⁺ and characteristic fragment ions corresponding to these pathways. The analysis of byproducts would involve searching for unexpected masses in the reaction mixture. For example, incomplete reaction might leave starting materials, while side reactions could lead to dimers or other derivatives. The accurate mass measurements from HRMS would allow for the confident assignment of molecular formulas to these unknown peaks.

The table below illustrates the kind of data that HRMS provides, using predicted values for a close structural isomer, tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate, to demonstrate the high precision of the technique.

Table 2: Predicted High-Resolution Mass Spectrometry Data for a Structural Isomer
AdductCalculated m/z
[M+H]⁺300.05938
[M+Na]⁺322.04132
[M+NH₄]⁺317.08592
[M+K]⁺338.01526

This data is for the structural isomer tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate and is presented for illustrative purposes. uni.lu

By comparing the experimentally measured masses of byproducts to calculated masses of potential structures, researchers can piece together the side reactions occurring during the synthesis. This detailed understanding is vital for optimizing reaction conditions to improve the yield and purity of the desired product. psu.edu

Vi. Computational and Theoretical Investigations of Tert Butyl N 2 4 Bromophenyl Propyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

A thorough search of scholarly databases indicates that specific quantum chemical calculations for Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate have not been reported. Such studies are crucial for elucidating the electronic environment of the molecule and predicting its chemical behavior.

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of this compound is not available in the current body of scientific literature. Such an analysis would offer insights into the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting propensity. The distribution of these frontier orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

Detailed studies on the conformational analysis and energy landscapes of this compound are also absent from the literature. Understanding the stable conformations and the energy barriers between them is fundamental to comprehending the molecule's three-dimensional structure and how it influences its reactivity and interactions with other molecules.

To date, no molecular mechanics or molecular dynamics simulations have been published for this compound. These computational techniques would allow for the exploration of the conformational space of the molecule, identifying low-energy conformers and understanding its dynamic behavior in different solvent environments. This information is particularly important for predicting its behavior in solution-phase reactions.

A formal assessment of the stereoelectronic effects at play within this compound has not been documented. Such effects, arising from the interplay between the electronic structure and the spatial arrangement of atoms, can significantly influence the molecule's stability and reactivity. For instance, the orientation of the bulky tert-butoxycarbonyl (Boc) group relative to the rest of the molecule could have important stereoelectronic consequences that are yet to be computationally explored.

Prediction of Reactivity and Selectivity in Catalytic Processes

There is a lack of computational research aimed at predicting the reactivity and selectivity of this compound in catalytic processes. While this compound may be used as a substrate in various catalyzed reactions, theoretical predictions of its behavior would be highly beneficial for catalyst design and reaction development. Computational models could, for example, predict the regioselectivity or stereoselectivity of reactions involving this molecule, guiding experimental efforts.

Ligand-Receptor Interaction Modeling (Abstracted from Specific Biological Systems)

Due to the absence of specific published research on the ligand-receptor interaction modeling of this compound, this section will focus on a theoretical and abstracted analysis. The principles of molecular modeling are applied to predict the potential binding behavior of this compound based on its structural features. Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting how a ligand like this compound might interact with a hypothetical receptor binding pocket. These interactions are fundamentally governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. wikipedia.org

The structure of this compound features several key functional groups that would dictate its interaction profile within a receptor's binding site. The carbamate (B1207046) moiety (-NHCOO-) is a significant contributor to binding, primarily through its ability to form hydrogen bonds. nih.gov The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov These directed interactions are crucial for the specificity of ligand binding.

The tert-butyl group is a prominent hydrophobic feature of the molecule. rsc.org This bulky, nonpolar group is expected to favor interactions with hydrophobic pockets in a receptor, driven by the hydrophobic effect where the exclusion of water molecules from the binding interface contributes significantly to the binding free energy. nih.govnih.gov Such interactions are critical for the anchoring of the ligand within the receptor. nih.gov

The 4-bromophenyl group also contributes to hydrophobic interactions. semanticscholar.org The aromatic ring can engage in π-π stacking or π-alkyl interactions with corresponding residues in the receptor. Furthermore, the bromine atom, as a halogen, has the potential to participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the receptor.

Electrostatic interactions also play a vital role in the binding of ligands to receptors. nih.govfrontiersin.org The distribution of partial charges across the this compound molecule would influence its orientation and long-range attraction to the receptor's binding site. frontiersin.orgrsc.org

To illustrate the type of data that would be generated from a computational study, a hypothetical molecular docking simulation of this compound into a model receptor is presented below. This data is purely illustrative and not based on experimental results.

Hypothetical Interaction Data for this compound in a Model Receptor

Functional Group of LigandPotential Interacting Residue (Hypothetical)Type of InteractionEstimated Distance (Å)Estimated Energy Contribution (kcal/mol)
Carbamate N-HAspartate (Side Chain Carbonyl)Hydrogen Bond2.9-3.5
Carbamate C=OArginine (Side Chain N-H)Hydrogen Bond3.1-3.2
Tert-butyl GroupLeucine, Valine, IsoleucineHydrophobic Interaction3.5 - 4.5-2.8
Bromophenyl GroupPhenylalanineπ-π Stacking4.0-2.1
Bromine AtomSerine (Backbone Carbonyl)Halogen Bond3.2-1.5

In a typical molecular docking study, the binding affinity of the ligand to the receptor is calculated, often expressed as a docking score or binding energy. This value provides an estimation of the stability of the ligand-receptor complex. bruker.com A more negative value generally indicates a more favorable binding. Following the initial docking, molecular dynamics simulations could be employed to study the dynamic behavior of the complex over time, providing insights into the stability of the predicted interactions and any conformational changes that may occur upon binding. nih.gov

Vii. Future Research Directions and Challenges Involving Tert Butyl N 2 4 Bromophenyl Propyl Carbamate

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. For a compound like tert-butyl N-[2-(4-bromophenyl)propyl]carbamate, which serves as an intermediate, developing eco-friendly synthetic routes is crucial for its broader application.

Conventional methods for the N-tert-butoxycarbonylation (Boc protection) of amines often rely on volatile and hazardous organic solvents. A significant future challenge is the adaptation of these procedures to solvent-free conditions or the use of greener alternative media. Research into solid-state or melt-phase reactions, potentially facilitated by grinding or ball-milling, could offer a viable path to eliminate bulk solvent use.

Moreover, the exploration of alternative, benign solvent systems represents a promising research avenue. Deep eutectic solvents (DESs) and ionic liquids have been investigated for general carbamate (B1207046) synthesis, offering benefits such as recyclability and enhanced reaction rates. nih.gov Future studies could focus on identifying a suitable DES for the synthesis of this compound, potentially leading to a more sustainable and efficient process. A one-pot, two-step green Hofmann rearrangement has also been reported for synthesizing N-aryl carbamates, which could be adapted for this specific compound. mdpi.com

The synthesis of carbamates, particularly the Boc protection step, can be accelerated by catalysts. However, many traditional catalysts are homogeneous, leading to challenges in separation and recovery. A key area for future research is the development of heterogeneous and recyclable catalysts for the synthesis of this compound.

Solid acid catalysts, such as zeolites, clays, and functionalized mesoporous silica (B1680970) (e.g., SBA-15), have shown promise in the N-Boc protection of various amines. researchgate.net Similarly, resins like Amberlite-IR 120 have been successfully employed as recyclable heterogeneous catalysts for this transformation under solvent-free conditions. derpharmachemica.com The development of a tailored solid-supported catalyst could offer high efficiency, ease of separation, and the ability to be reused multiple times, significantly improving the process's environmental footprint.

Catalyst TypeSubstrate ExampleKey AdvantagesPotential for Application
Mesoporous Silica (SBA-15) AnilineHigh surface area, reusable, solvent-free conditions. researchgate.netHigh
Solid Acid Resin (Amberlite-IR 120) Various aminesRecyclable, solvent-free conditions, rapid reaction. derpharmachemica.comHigh
Zinc Chloride (ZnCl2) Aromatic and aliphatic aminesMild conditions, high yield, applicable to less nucleophilic amines. niscpr.res.inModerate
Organocatalysts (TBD) Aromatic aminesMetal-free, mild conditions, chemo- and site-selective. scispace.comHigh

Flow Chemistry Applications for Continuous Synthesis and Derivatization

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Applying this technology to the synthesis and subsequent derivatization of this compound is a significant future direction.

A continuous-flow setup could be designed for the Boc-protection step, allowing for precise control over reaction parameters and potentially reducing reaction times. nih.gov More importantly, the downstream functionalization of the bromophenyl group via reactions like Suzuki or Buchwald-Hartwig cross-coupling could be integrated into a multi-step flow sequence. Such an integrated system would enable the rapid and efficient production of a library of derivatives from a common intermediate, streamlining the drug discovery process. acs.org The use of packed-bed reactors containing immobilized catalysts or reagents is a particularly attractive strategy within this context. researchgate.net

Exploitation in Novel Catalytic Cycles and Methodologies

The structure of this compound makes it an ideal substrate for exploring and developing novel catalytic methodologies. The aryl bromide moiety is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. While Suzuki and Buchwald-Hartwig reactions are well-established, this compound could serve as a testbed for newer, more challenging transformations, such as C-H activation, photoredox catalysis, or nickel-catalyzed cross-coupling reactions. organic-chemistry.org

For example, its use in developing novel photoredox-mediated C-N or C-C bond-forming reactions could open up new synthetic pathways under mild conditions. The steric hindrance around the Boc-protected amine and the electronic properties of the bromophenyl ring could influence the outcome of these catalytic cycles, providing valuable insights for reaction development.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for high-throughput screening in drug discovery has spurred the development of automated synthesis platforms. chemspeed.com this compound is an excellent candidate for integration into such systems. Its dual functionality—a protected amine and a reactive aryl bromide—allows for a two-dimensional diversification strategy.

An automated platform could perform a parallel synthesis where the aryl bromide is first subjected to a variety of cross-coupling reactions with different boronic acids or other coupling partners. In a subsequent step, the Boc group could be removed under automated conditions, and the resulting free amine could be acylated, alkylated, or sulfonylated with a diverse set of reagents. nih.gov This approach would enable the rapid generation of a large and structurally diverse library of compounds based on the 2-(4-bromophenyl)propylamine scaffold, facilitating structure-activity relationship (SAR) studies.

Platform/TechnologyPotential ApplicationKey Advantages
Flow Chemistry System Continuous production and multi-step derivatization. nih.govScalability, safety, process control.
Automated Parallel Synthesizer Rapid library generation for SAR studies. chemspeed.comyoutube.comHigh throughput, diversification.
Microreactor Technology Reaction optimization and small-scale library synthesis. nih.govRapid screening of conditions, minimal reagent use.

Exploration of New Chemical Space Enabled by its Unique Structure

The true value of a building block lies in its ability to unlock new areas of chemical space. The chiral center at the propyl chain, combined with the substitution pattern on the aromatic ring, provides a rigid and well-defined three-dimensional structure. This scaffold can be exploited to design molecules with specific conformational constraints, which is often a key feature of potent and selective drug candidates.

Future research could focus on using this compound as a starting point for the synthesis of complex heterocyclic systems. For instance, intramolecular cyclization reactions, potentially triggered after functionalization of the bromide, could lead to novel polycyclic structures. Furthermore, the bromo-substituent allows for the introduction of functionalities that can act as probes, labels, or points of attachment for bioconjugation, expanding its utility beyond traditional small-molecule drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate, and how can reaction conditions be optimized in academic laboratories?

  • Methodological Answer : A common approach involves carbamate protection of amines using tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, tert-butyl carbamates are synthesized via nucleophilic substitution with amines in the presence of bases like potassium carbonate or sodium hydride, often in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (50–80°C) . Optimization may include adjusting stoichiometry, reaction time, and temperature, followed by purification via column chromatography or recrystallization.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH3) and bromophenyl protons (δ ~7.3–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns from bromine.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C stretch).
  • X-ray Crystallography : Use SHELXL for structure refinement if crystals are obtainable, focusing on resolving steric effects from the tert-butyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Correlation-energy density analysis (e.g., Colle-Salvetti methods) can estimate interaction energies with biological targets, such as enzyme active sites . Computational docking (e.g., AutoDock Vina) can further simulate binding affinities with receptors.

Q. How can researchers resolve contradictions in reported biological activities of halogenated carbamates?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based inhibition assays) and cellular (e.g., cytotoxicity or apoptosis assays) models.
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying halogen substituents (e.g., Br vs. Cl) to isolate electronic vs. steric effects.
  • Computational Validation : MD simulations or free-energy perturbation (FEP) to assess binding stability with targets .

Q. What crystallographic challenges arise from the tert-butyl group, and how can refinement protocols address them?

  • Methodological Answer : The tert-butyl group’s steric bulk can cause disorder in crystal lattices. Strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts.
  • SHELXL Refinement : Use restraints for bond lengths/angles and isotropic displacement parameters (ADPs) for disordered moieties .
  • Twinned Data Analysis : Implement twin-law matrices in SHELXE for improved resolution .

Q. How should safety protocols address discrepancies in toxicity data for structurally similar carbamates?

  • Methodological Answer :

  • Precautionary Principle : Assume worst-case toxicity (e.g., acute oral toxicity, skin sensitization) if conflicting SDS data exist .
  • Exposure Control : Use fume hoods, gloves (nitrile), and respiratory protection (N95/P2 masks) during synthesis.
  • Validation : Conduct in vitro assays (e.g., MTT for cytotoxicity) to confirm compound-specific hazards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.